(Hexane-1,6-diyl)bis(triphenylstannane)

Description

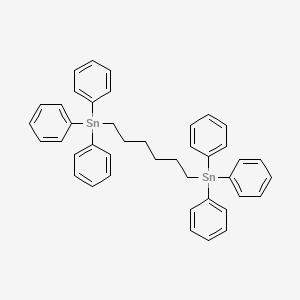

(Hexane-1,6-diyl)bis(triphenylstannane) is an organotin compound featuring a hexane-1,6-diyl spacer bridging two triphenyltin (SnPh₃) groups. Organotin derivatives are widely utilized in catalysis, polymer stabilization, and biomedical applications due to their unique reactivity and coordination properties . The hexane-1,6-diyl backbone provides flexibility, enabling interactions with biomolecules or coordination to metal centers, similar to other bis-organometallic compounds .

Properties

CAS No. |

5274-41-9 |

|---|---|

Molecular Formula |

C42H42Sn2 |

Molecular Weight |

784.2 g/mol |

IUPAC Name |

triphenyl(6-triphenylstannylhexyl)stannane |

InChI |

InChI=1S/6C6H5.C6H12.2Sn/c6*1-2-4-6-5-3-1;1-3-5-6-4-2;;/h6*1-5H;1-6H2;; |

InChI Key |

IXMNLKCHLPZGDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](CCCCCC[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Hexane-1,6-diyl)bis(triphenylstannane) typically involves the reaction of hexane-1,6-diyl dihalide with triphenylstannane in the presence of a suitable base. The reaction conditions often include:

Solvent: Commonly used solvents include tetrahydrofuran (THF) or toluene.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Base: A strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for (Hexane-1,6-diyl)bis(triphenylstannane) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

(Hexane-1,6-diyl)bis(triphenylstannane) can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form stannic derivatives.

Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.

Substitution: The triphenylstannane groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Substitution reactions often require the presence of a nucleophile and a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.

Scientific Research Applications

(Hexane-1,6-diyl)bis(triphenylstannane) has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (Hexane-1,6-diyl)bis(triphenylstannane) involves its ability to form stable complexes with various substrates. The molecular targets and pathways involved depend on the specific application. For example, in organic synthesis, the compound acts as a source of triphenylstannane groups, facilitating the formation of carbon-tin bonds through nucleophilic substitution reactions.

Comparison with Similar Compounds

Structural Analogs

The hexane-1,6-diyl motif is a common spacer in diverse compounds. Key structural analogs include:

Key Observations :

- Flexibility vs. Rigidity : The hexane-1,6-diyl spacer imparts conformational flexibility, enhancing binding to biological targets (e.g., DNA, enzymes) or metal ions .

- Electronic Effects: Electron-withdrawing groups (e.g., sulfonamide, carbamate) reduce electron density on the spacer, affecting reactivity compared to electron-rich organotin compounds .

Physical and Chemical Properties

Reactivity Notes:

- Organotin compounds exhibit higher electrophilicity at the tin center compared to phosphine or sulfonamide analogs, making them reactive toward nucleophiles .

- Thiadiazolimines derived from hexane-1,6-diyl thioureas show strong binding to SARS-CoV-2 main protease in silico .

Comparison :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.